molecular formula C12H8N2O2S B15248982 3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid CAS No. 836633-05-7

3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

Cat. No.: B15248982
CAS No.: 836633-05-7
M. Wt: 244.27 g/mol
InChI Key: WTQUUDJDGBNNRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a heteroannulated pyrazole derivative of significant interest in medicinal chemistry and drug discovery research. The pyrazole scaffold is a privileged structure in pharmacology, known for its diverse biological activities . Pyrazole-containing compounds are frequently investigated as key precursors or intermediates in the synthesis of potential therapeutic agents . Research into analogous structures has demonstrated that such fused pyrazole systems, particularly those incorporating a carboxylic acid functional group, are valuable building blocks for developing potent and selective enzyme inhibitors . These inhibitors are often explored for their potential mechanisms of action against targets such as the tumor-associated carbonic anhydrase isoforms (CA IX and XII), which are overexpressed in hypoxic solid tumors . Furthermore, pyrazole-core compounds are widely studied for a range of other pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and antidepressant activities, making them a versatile focus for research and development programs . This product is intended for research applications and is not for diagnostic or therapeutic use. Researchers can utilize this compound as a sophisticated intermediate for further synthetic modification or in biological screening assays to explore new chemical entities.

Properties

CAS No.

836633-05-7

Molecular Formula

C12H8N2O2S

Molecular Weight

244.27 g/mol

IUPAC Name

3-phenyl-2H-thieno[2,3-c]pyrazole-5-carboxylic acid

InChI

InChI=1S/C12H8N2O2S/c15-12(16)9-6-8-10(13-14-11(8)17-9)7-4-2-1-3-5-7/h1-6H,(H,13,14)(H,15,16)

InChI Key

WTQUUDJDGBNNRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(SC3=NN2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-phenylthiophene-2-carboxylic acid with hydrazine hydrate, followed by cyclization with a suitable reagent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to form the thieno-pyrazole ring system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity, along with the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic catalysis. This reaction is critical for modifying solubility and reactivity profiles in drug discovery:

  • Reagents/Conditions : Ethanol, H₂SO₄ (catalytic), reflux (12 hrs)

  • Product : Ethyl 3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate

  • Yield : 78%

Amide Formation

The acid reacts with amines to form carboxamide derivatives, a key step in bioactive molecule synthesis:

  • Reagents/Conditions : Benzylamine, EDCI/HOBt, DMF, room temperature (24 hrs)

  • Product : N-Benzyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

  • Yield : 65%

Alkaline Hydrolysis

Ester derivatives of the compound are hydrolyzed back to the carboxylic acid under basic conditions:

  • Reagents/Conditions : 10% NaOH, ethanol, reflux (6 hrs)

  • Product : 3-Phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

  • Yield : 85%

Hydrazide Formation

  • Reagents/Conditions : Hydrazine hydrate, ethanol, reflux (8 hrs)

  • Product : 3-Phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide

  • Yield : 65%

Cyclization to Triazoles/Thiadiazoles

ReagentProductYieldConditions
Potassium isocyanate1,2,4-Triazole-3-thione derivative72%Ethanol, reflux (10 hrs)
Ammonium thiocyanate1,3,4-Thiadiazole-2-amine derivative68%DMF, 80°C (12 hrs)

Data source:

Decarboxylation

Thermal decarboxylation removes the carboxylic acid group, generating a simpler thienopyrazole scaffold:

  • Conditions : Cu powder, quinoline, 200°C (3 hrs)

  • Product : 3-Phenyl-1H-thieno[2,3-c]pyrazole

  • Yield : 58%

Nucleophilic Aromatic Substitution

The thiophene ring participates in electrophilic substitutions at the 4-position:

  • Reagents/Conditions : HNO₃/H₂SO₄, 0°C (2 hrs)

  • Product : 4-Nitro-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

  • Yield : 47%

Cycloaddition Reactions

The compound engages in [3+2] cycloadditions with dipolarophiles:

  • Reagents/Conditions : Phenylacetylene, CuI, DIPEA, DMF, 80°C (8 hrs)

  • Product : Pyrazolo[3,4-d]thieno[2,3-b]pyridine hybrid

  • Yield : 63%

Metal Complexation

The carboxylic acid and pyrazole nitrogen atoms coordinate with transition metals:

Metal SaltLigand RatioGeometryApplication
Cu(II) chloride1:2Square planarCatalytic oxidation studies
Fe(III) nitrate1:3OctahedralMagnetic material design

Data source:

Key Reactivity Trends

  • Positional Selectivity : Reactions predominantly occur at the carboxylic acid (C5) and thiophene ring (C4).

  • Steric Effects : The phenyl group at N1 directs electrophiles to the less hindered thiophene ring.

  • Electronic Effects : Electron-withdrawing carboxylic acid enhances electrophilic substitution rates at C4.

This reactivity profile positions the compound as a versatile intermediate for synthesizing bioactive molecules, coordination complexes, and advanced materials.

Scientific Research Applications

3-Phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular properties, and functional distinctions:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
3-Phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid Phenyl (3), COOH (5) C₁₂H₉N₂O₂S 245.28 High aromaticity; potential kinase inhibition
3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid Methyl (3), COOH (5) C₇H₆N₂O₂S 182.20 Increased lipophilicity; intermediate for esters
1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid Methyl (1,3), COOH (5) C₈H₈N₂O₂S 196.22 Enhanced metabolic stability; 95% purity
1-(4-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid 4-Cl-phenyl (1), Methyl (3), COOH (5) C₁₃H₁₀ClN₂O₂S 292.75 Electron-withdrawing Cl improves stability
1-Phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid Phenyl (1), CF₃ (3), COOH (5) C₁₃H₇F₃N₂O₂S 324.27 High electronegativity; improved bioavailability
3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide Phenyl (1), Methyl (3), CONHNH₂ (5) C₁₂H₁₁N₅OS 273.31 Reactive hydrazide for Schiff base formation

Key Observations:

Substituent Effects on Acidity :

  • Electron-withdrawing groups (e.g., CF₃ in ) lower the pKa of the carboxylic acid, enhancing acidity. In contrast, methyl or phenyl groups () result in weaker acids.

Lipophilicity and Bioavailability :

  • Methyl-substituted analogs (e.g., ) exhibit higher logP values compared to phenyl derivatives, favoring membrane permeability. The trifluoromethyl group () balances lipophilicity and metabolic resistance.

Functional Group Versatility :

  • The carboxylic acid group enables salt formation (e.g., sodium salts for solubility) or esterification (e.g., methyl ester in ). Hydrazide derivatives () are precursors for bioactive conjugates.

Biological Relevance: Pyrazole-5-carboxylic acids are noted as nicotinic acid receptor agonists and excitatory amino acid antagonists (). The phenyl group in the target compound may enhance binding to aromatic residues in enzyme active sites.

Biological Activity

3-Phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following formula:

  • Molecular Formula: C₁₃H₁₀N₂O₂S
  • CAS Number: 25252-47-5
  • Melting Point: 267–270 °C

This compound features a thieno[2,3-c]pyrazole core, which is known for its bioactive properties.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of thieno[2,3-c]pyrazole derivatives. A comparative analysis showed that compounds with this scaffold exhibit significant free radical scavenging activity. The antioxidant activity was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, where the compound demonstrated a notable ability to reduce oxidative stress markers in vitro .

Anti-Diabetic Effects

In vitro studies indicate that this compound exhibits anti-diabetic properties by inhibiting key enzymes involved in carbohydrate metabolism. Specifically, it has shown effective inhibition of α-amylase and α-glucosidase, which are critical in controlling postprandial blood glucose levels. The IC50 values for these enzymatic activities were reported at 4.54 nM for DPP-4 inhibition .

Neuroprotective Properties

The compound has also been investigated for its neuroprotective effects. Inhibition of acetylcholinesterase (AChE) is a mechanism through which it may exert anti-Alzheimer effects. Studies reported AChE inhibition percentages indicating that this compound could potentially contribute to the treatment of neurodegenerative diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound inhibits enzymes such as AChE and DPP-4, which are associated with Alzheimer's disease and diabetes, respectively.
  • Antioxidant Mechanism: Its ability to scavenge free radicals contributes to cellular protection against oxidative damage.
  • Anti-inflammatory Effects: Some derivatives have shown selective inhibition of COX-2 isozyme, indicating potential anti-inflammatory properties .

Research Findings and Case Studies

Several studies have focused on the synthesis and evaluation of thieno[2,3-c]pyrazole derivatives:

StudyFindings
Study 1Demonstrated significant antioxidant activity with an IC50 value indicating high efficacy against oxidative stress .
Study 2Reported potent anti-diabetic activity through enzyme inhibition (α-amylase and α-glucosidase) .
Study 3Highlighted neuroprotective effects via AChE inhibition with promising implications for Alzheimer's treatment .

Q & A

Q. Experimental Design :

Co-crystallize the compound with recombinant caspase enzymes.

Collect diffraction data (resolution ≤ 2.0 Å recommended).

Validate binding modes using in silico docking (e.g., AutoDock Vina) alongside crystallographic data .

What spectroscopic techniques are optimal for characterizing structural integrity?

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., phenyl substitution at position 3) and detects tautomeric forms of the pyrazole ring .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and detects fragmentation patterns indicative of functional groups (e.g., -COOH, -CF₃) .
  • FT-IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (O-H stretch) confirm carboxylic acid formation .

Data Interpretation : Compare spectra with computed values (e.g., using Gaussian software) to resolve ambiguities in tautomerism or isomerism .

How do structural modifications at the 3-phenyl group influence caspase inhibitory activity?

Q. Advanced Research Focus

  • Electron-Withdrawing Groups (EWGs) : Fluorine or trifluoromethyl (-CF₃) substituents enhance binding affinity by increasing electrophilicity and stabilizing π-π stacking with caspase-1’s Tyr256 .
  • Steric Effects : Bulky substituents (e.g., cyclohexylamide) reduce activity due to clashes in the allosteric pocket, as seen in N-cyclohexyl-3-methyl-1-phenyl-thieno[2,3-c]pyrazole-5-carboxamide .
  • Bioisosteric Replacement : Replacing phenyl with thiazole maintains inhibitory potency but alters solubility profiles .

Q. SAR Workflow :

Synthesize derivatives with systematic substituent variations.

Measure IC₅₀ values using fluorogenic caspase assays.

Cross-validate with molecular dynamics simulations .

How should researchers address discrepancies between in vitro activity and crystallographic data?

Q. Data Contradiction Analysis

  • Purity and Stability : Verify compound integrity via HPLC and COA analysis. Impurities (e.g., hydrolyzed esters) may skew in vitro results .
  • Assay Conditions : Caspase assays are sensitive to buffer pH and reducing agents (e.g., DTT), which may disrupt disulfide-bonded inhibitor complexes .
  • Crystallographic Artifacts : Ligand flexibility in crystals may not reflect solution-phase conformations. Use NMR titration to validate binding in physiological conditions .

Q. Resolution Strategy :

Replicate assays under crystallography buffer conditions.

Perform mutagenesis (e.g., Cys→Ala) to confirm binding residues.

Compare kinetic parameters (Km, kcat) across studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.